(2E)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound characterized by its complex structure, which includes a bromophenyl group, a cyano group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction where a phenyl ring is brominated using reagents like bromine or N-bromosuccinimide (NBS).
Incorporation of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, often using cyanide salts such as sodium cyanide or potassium cyanide.
Attachment of the Furan Ring: The furan ring can be added through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features suggest potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyano group and the furan ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide: Similar structure but with a chlorine atom instead of bromine.
(2E)-N-(2-fluorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide: Similar structure but with a fluorine atom instead of bromine.
(2E)-N-(2-iodophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2E)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and biological activity, making it distinct in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H11BrN2O2 |
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Molecular Weight |
331.16 g/mol |
IUPAC Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H11BrN2O2/c1-10-6-7-12(20-10)8-11(9-17)15(19)18-14-5-3-2-4-13(14)16/h2-8H,1H3,(H,18,19)/b11-8+ |
InChI Key |
QJGOYRJOAYTISE-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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